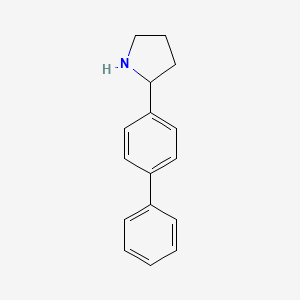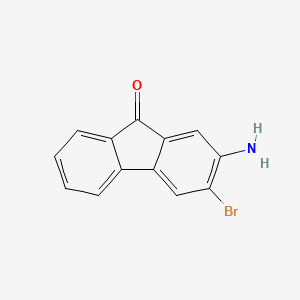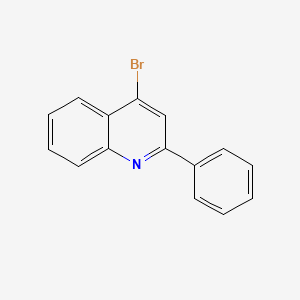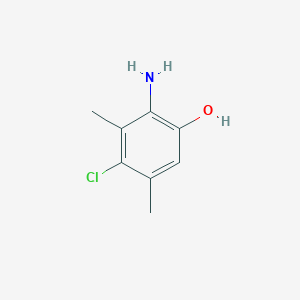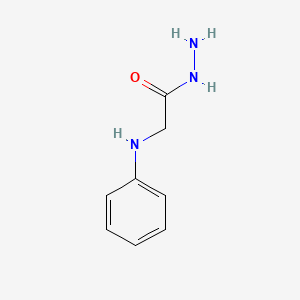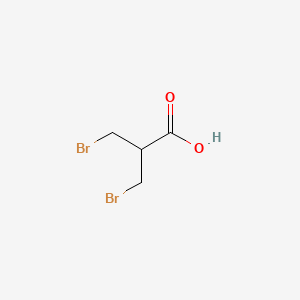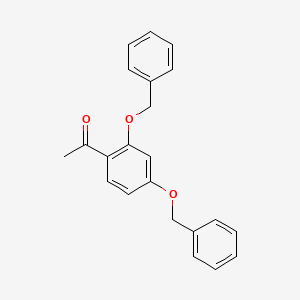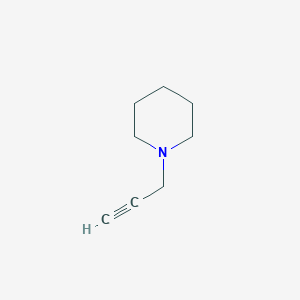
1-(プロプ-2-イン-1-イル)ピペリジン
概要
説明
Synthesis Analysis
The synthesis of 1-(Prop-2-yn-1-yl)piperidine derivatives involves strategic organic synthesis techniques. For instance, Sundararajan et al. (2015) detailed the synthesis of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes from 2,6-diarylpiperidin-4-one oximes using propargyl bromide. The structural elucidation was achieved through IR, NMR, mass spectral techniques, and DFT calculations, with X-ray diffraction analysis confirming the molecular structure of synthesized compounds (Sundararajan et al., 2015). Similarly, Lebold et al. (2009) presented a method for synthesizing highly functionalized piperidines from propargyl amines and cyclopropanes, showcasing the versatility of 1-(Prop-2-yn-1-yl)piperidine in synthetic organic chemistry (Lebold, Leduc, & Kerr, 2009).
科学的研究の応用
作用機序
Target of Action
The specific primary targets of 1-(Prop-2-yn-1-yl)piperidine are currently unknown . Research suggests that some alkynylpiperidines, a group to which this compound belongs, can act as irreversible inhibitors of oxidases.
Mode of Action
Biochemical Pathways
It is known that the compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive species can play an important role in various biochemical reactions.
Result of Action
The generation of reactive oxygen species, as mentioned earlier, can lead to various cellular responses, including oxidative stress and potential cell damage .
Safety and Hazards
生化学分析
Biochemical Properties
1-(Prop-2-yn-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, some alkynylpiperidines, including 1-(Prop-2-yn-1-yl)piperidine, can act as irreversible inhibitors of oxidases by binding to their active sites. This interaction can lead to the inhibition of enzyme activity, affecting various metabolic pathways.
Cellular Effects
The effects of 1-(Prop-2-yn-1-yl)piperidine on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to induce apoptosis and cell cycle arrest in S-phase . These effects are crucial in understanding the compound’s potential therapeutic applications, particularly in cancer research.
Molecular Mechanism
At the molecular level, 1-(Prop-2-yn-1-yl)piperidine exerts its effects through various mechanisms. The compound’s key feature is the combination of the piperidine ring and the terminal alkyne group, which introduces potential reactivity. This reactivity allows the compound to bind to active sites of enzymes, leading to enzyme inhibition or activation. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Prop-2-yn-1-yl)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo experiments . Long-term exposure to 1-(Prop-2-yn-1-yl)piperidine may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(Prop-2-yn-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, piperine, a related compound, has been shown to have dose-dependent effects on various physiological systems . Understanding the dosage effects of 1-(Prop-2-yn-1-yl)piperidine is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(Prop-2-yn-1-yl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit oxidases suggests its involvement in oxidative metabolism. Additionally, piperidine derivatives have been shown to affect the bioavailability of other drugs by interacting with drug-metabolizing enzymes .
Transport and Distribution
The transport and distribution of 1-(Prop-2-yn-1-yl)piperidine within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can impact its overall efficacy and toxicity.
Subcellular Localization
1-(Prop-2-yn-1-yl)piperidine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 1-(Prop-2-yn-1-yl)piperidine can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-prop-2-ynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQLFOKTMSBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319899 | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5799-75-7 | |
| Record name | 5799-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


